

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Tetracosene

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Compound of Interest

Compound Name: 1-Tetracosene

Cat. No.: B167344

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetracosene (C₂₄H₄₈) is a long-chain alpha-olefin with significant applications in materials science, industrial lubrication, and as a chemical intermediate.^[1] In the context of life sciences and drug development, long-chain alkenes are studied for their roles as biomarkers, their interactions with lipid membranes, and their potential as components in drug delivery systems. ^[1] Accurate and reliable analytical methods are therefore essential for the identification and quantification of **1-Tetracosene** in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile hydrocarbons like **1-Tetracosene**, offering high sensitivity and selectivity.^[1]

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of **1-Tetracosene**, intended to serve as a comprehensive guide for researchers in academia and industry.

Physicochemical Properties of 1-Tetracosene

Property	Value	Reference
Molecular Formula	C ₂₄ H ₄₈	--INVALID-LINK--
Molecular Weight	336.6 g/mol	--INVALID-LINK--
CAS Number	10192-32-2	--INVALID-LINK--
Appearance	Liquid	--INVALID-LINK--

Mass Spectrometry Data and Fragmentation

The electron ionization (EI) mass spectrum of **1-Tetracosene** is characterized by a molecular ion peak (M⁺) and a series of fragment ions. The molecular ion of alkenes is usually distinct.[2] Fragmentation patterns of long-chain alkenes are dominated by cleavages that form resonance-stabilized cations.[2] The fragmentation of **1-Tetracosene** will typically show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[2][3]

Key Mass Spectral Peaks for **1-Tetracosene** (EI-MS)

m/z	Proposed Fragment	Notes
336	[C ₂₄ H ₄₈] ⁺	Molecular Ion (M ⁺)
55	[C ₄ H ₇] ⁺	Base Peak
83	[C ₆ H ₁₁] ⁺	Second Highest Peak
69	[C ₅ H ₉] ⁺	Third Highest Peak

Data sourced from PubChem CID 82436.

Quantitative Data

Kovats Retention Indices for **1-Tetracosene**

The Kovats retention index (I) is a dimensionless unit that helps to standardize retention times in gas chromatography.

GC Column Phase	Kovats Index (I)	Reference
HP-5MS	2390.2	--INVALID-LINK--
DB-5	2396	--INVALID-LINK--
HP-5 MS	2394	--INVALID-LINK--
SE-54	2394	--INVALID-LINK--
CP Sil 8 CB	2391	--INVALID-LINK--

Predicted Collision Cross Section (CCS) Data

For advanced mass spectrometry techniques such as ion mobility-mass spectrometry, predicted CCS values can aid in identification.

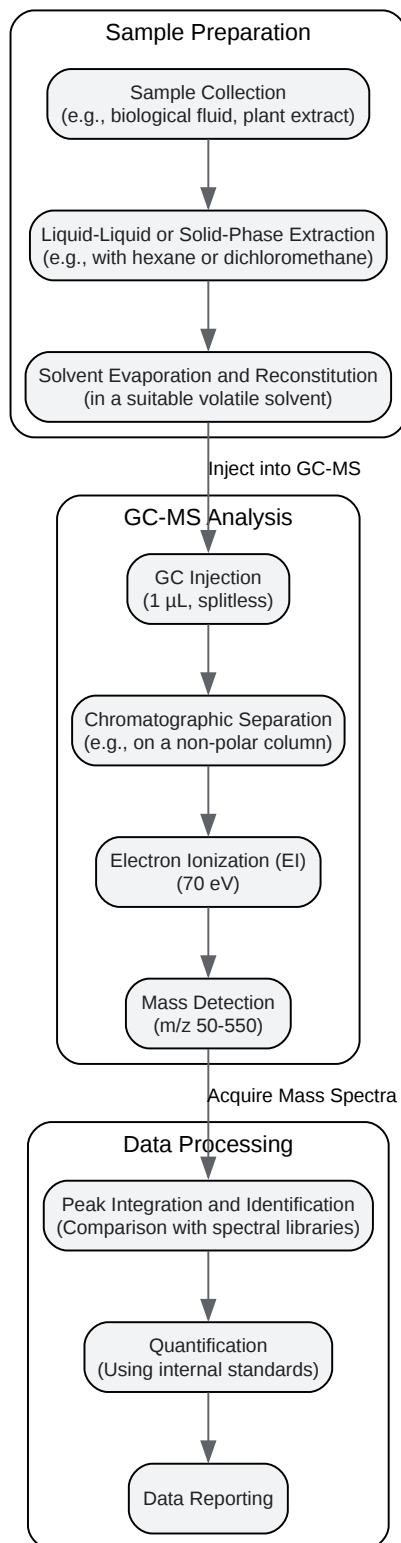
Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	337.38288	198.2
[M+Na] ⁺	359.36482	198.2
[M-H] ⁻	335.36832	195.1
[M] ⁺	336.37505	205.7

Data sourced from PubChemLite.[4]

Experimental Protocols

A generalized experimental workflow for the GC-MS analysis of **1-Tetracosene** is presented below.

GC-MS Analysis Workflow for 1-Tetracosene



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GC-MS Analysis Workflow for 1-Tetracosene.

Protocol 1: Sample Preparation

The choice of sample preparation method is dependent on the sample matrix. The goal is to efficiently extract **1-Tetracosene**, remove interfering substances, and concentrate the analyte.

1.1. Liquid-Liquid Extraction (LLE)

- Application: Suitable for liquid samples like biological fluids or reaction mixtures.
- Procedure:
 - To 1 mL of the liquid sample, add 3 mL of hexane or dichloromethane. For quantitative analysis, add a suitable internal standard (e.g., a deuterated long-chain alkane).
 - Vortex the mixture vigorously for 2 minutes.
 - Centrifuge at 3000 x g for 10 minutes to separate the layers.
 - Carefully transfer the organic (upper) layer to a clean glass tube.
 - Evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

1.2. Solid-Phase Extraction (SPE)

- Application: Effective for cleaning up complex samples and for analyte concentration.
- Procedure:
 - Select a non-polar sorbent cartridge (e.g., C18).
 - Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
 - Load the sample onto the cartridge.
 - Wash the cartridge with a polar solvent (e.g., 5% methanol in water) to remove interferences.

- Elute **1-Tetracosene** from the cartridge with a non-polar solvent (e.g., 3 mL of hexane).
- Evaporate the eluate and reconstitute as described in the LLE protocol.

Protocol 2: GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis of **1-Tetracosene**. Optimization may be necessary based on the specific instrument and sample matrix.

Parameter	Recommended Condition
Gas Chromatograph	
Injection Volume	1 μ L
Injector Temperature	280 $^{\circ}$ C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1 mL/min
GC Column	Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m)
Oven Temperature Program	Initial temperature of 60 $^{\circ}$ C (hold for 1 min), ramp at 10 $^{\circ}$ C/min to 280 $^{\circ}$ C (hold for 15 min)
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Analyzer	Quadrupole
Acquisition Mode	Full Scan (m/z 50-550) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis (ions: m/z 55, 83, 336).
Ion Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C

Note on Quantitative Analysis: For accurate quantification, a calibration curve should be prepared using **1-Tetracosene** standards of known concentrations. Parameters such as limit of detection (LOD), limit of quantification (LOQ), and linearity should be determined according to standard validation procedures.

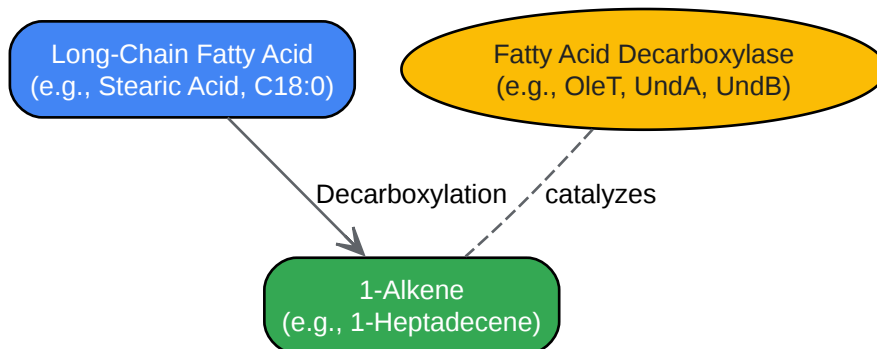
Biological Relevance and Metabolic Pathways

Understanding the biological context of **1-Tetracosene** can be crucial for interpreting analytical results, especially in drug development and metabolic research.

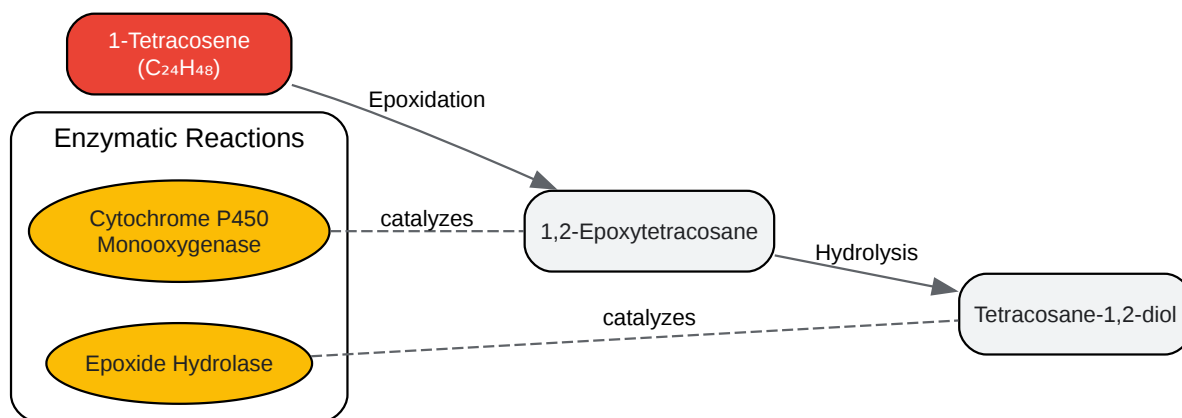
Microbial Biosynthesis of 1-Alkenes

In various microorganisms, long-chain 1-alkenes are synthesized from fatty acids. This pathway is of interest for the bio-based production of hydrocarbons.[5] The terminal step involves the decarboxylation of a fatty acid, a reaction catalyzed by enzymes such as the P450 fatty acid decarboxylase OleT.[5]

Microbial Biosynthesis of 1-Alkenes from Fatty Acids



General Mammalian Metabolism of Alkenes



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